Cas no 84434-83-3 ((4-chlorophenyl)methyl2-(diethylamino)ethylamine)

(4-Chlorophenyl)methyl 2-(diethylamino)ethylamine is a versatile amine derivative featuring both aromatic and tertiary amine functional groups. The compound combines a 4-chlorobenzyl moiety with a diethylaminoethylamine chain, offering unique reactivity for pharmaceutical and chemical synthesis applications. Its bifunctional structure enables dual reactivity as both a nucleophile (via the amine group) and an electrophile (through the benzylic position). The electron-withdrawing chloro substituent enhances the stability of intermediates in synthetic pathways while maintaining sufficient reactivity for coupling reactions. This compound serves as a valuable building block in medicinal chemistry, particularly for developing bioactive molecules targeting neurological and cardiovascular systems. The diethylamino group provides enhanced solubility in organic media compared to primary or secondary amine analogs, facilitating purification processes. Its balanced lipophilicity makes it suitable for designing compounds with optimized membrane permeability.
(4-chlorophenyl)methyl2-(diethylamino)ethylamine structure
84434-83-3 structure
Product Name:(4-chlorophenyl)methyl2-(diethylamino)ethylamine
CAS No:84434-83-3
MF:C13H21ClN2
MW:240.772242307663
MDL:MFCD00018751
CID:989371
PubChem ID:296048
Update Time:2025-07-02

(4-chlorophenyl)methyl2-(diethylamino)ethylamine Chemical and Physical Properties

Names and Identifiers

    • N-[(4-chlorophenyl)methyl]-N',N'-diethylethane-1,2-diamine
    • (4-chlorophenyl)methyl2-(diethylamino)ethylamine
    • NSC-165828
    • N'-(4-CHLOROBENZYL)-N,N-DIETHYLETHYLENEDIAMINE
    • [(4-chlorophenyl)methyl][2-(diethylamino)ethyl]amine
    • QMHPWYDPGOPWPA-UHFFFAOYSA-N
    • N1-(4-chlorobenzyl)-N2,N2-diethylethane-1,2-diamine
    • AKOS000236784
    • SCHEMBL1724753
    • SB81216
    • DTXSID60304455
    • NSC165828
    • EN300-254381
    • 84434-83-3
    • CS-0242731
    • G53874
    • MDL: MFCD00018751
    • Inchi: 1S/C13H21ClN2/c1-3-16(4-2)10-9-15-11-12-5-7-13(14)8-6-12/h5-8,15H,3-4,9-11H2,1-2H3
    • InChI Key: QMHPWYDPGOPWPA-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CNCCN(CC)CC

Computed Properties

  • Exact Mass: 240.139
  • Monoisotopic Mass: 240.139
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 7
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 15.3Ų

Experimental Properties

  • Density: 1.034
  • Boiling Point: 319.2°C at 760 mmHg
  • Flash Point: 146.9°C
  • Refractive Index: 1.523

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(4-chlorophenyl)methyl2-(diethylamino)ethylamine Suppliers

Amadis Chemical Company Limited
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(CAS:84434-83-3)(4-chlorophenyl)methyl2-(diethylamino)ethylamine
Order Number:A1054463
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:40
Price ($):536.0
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Additional information on (4-chlorophenyl)methyl2-(diethylamino)ethylamine

Chemical Profile of (4-chlorophenyl)methyl2-(diethylamino)ethylamine and Its Significance in Modern Research

(4-chlorophenyl)methyl2-(diethylamino)ethylamine, with the CAS number 84434-83-3, is a compound of considerable interest in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a unique structural arrangement of a chlorophenyl group and a diethylamino side chain, has garnered attention due to its potential applications in the development of novel therapeutic agents.

The structural composition of (4-chlorophenyl)methyl2-(diethylamino)ethylamine encompasses several key functional groups that contribute to its chemical reactivity and biological activity. The presence of the chlorophenyl ring introduces a degree of electronic richness and lipophilicity, while the diethylamino ethyl chain provides a basic nitrogen center capable of forming hydrogen bonds and participating in ionic interactions. This combination makes the compound a promising candidate for further exploration in drug discovery.

In recent years, there has been growing interest in exploring the pharmacological properties of molecules with similar structural motifs. Studies have indicated that compounds containing both aromatic rings and amine functionalities often exhibit significant biological activity. For instance, derivatives of benzene with amine substituents have been investigated for their potential roles in treating neurological disorders, cardiovascular diseases, and inflammatory conditions.

One particularly intriguing aspect of (4-chlorophenyl)methyl2-(diethylamino)ethylamine is its potential as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged its structural framework to develop molecules with enhanced binding affinity and selectivity towards specific biological targets. This approach has been particularly fruitful in the development of kinase inhibitors, which are critical in the treatment of various cancers and inflammatory diseases.

The diethylamino side chain in particular has been highlighted for its ability to modulate receptor activity. In medicinal chemistry, such side chains are often employed to fine-tune pharmacokinetic properties, including solubility and metabolic stability. The incorporation of this moiety into drug candidates has led to significant improvements in drug efficacy and patient compliance.

Recent advancements in computational chemistry have further accelerated the discovery process for compounds like (4-chlorophenyl)methyl2-(diethylamino)ethylamine. Molecular modeling techniques allow researchers to predict the binding interactions between this compound and various biological targets with high accuracy. This has enabled the rapid identification of lead compounds that can be optimized for therapeutic use.

The chlorophenyl ring also contributes to the compound's overall properties by influencing its electronic distribution and steric environment. This can be particularly important in designing molecules that interact with specific enzymes or receptors. For example, studies have shown that certain chlorinated aromatic compounds exhibit enhanced binding affinity due to their ability to engage multiple interaction points within a target protein.

Moreover, the synthesis of (4-chlorophenyl)methyl2-(diethylamino)ethylamine presents an opportunity for exploring novel synthetic methodologies. The development of efficient synthetic routes not only facilitates research but also contributes to the broader field of organic chemistry. Innovations in synthetic strategies can lead to more sustainable and cost-effective production methods for pharmaceuticals.

In conclusion, (4-chlorophenyl)methyl2-(diethylamino)ethylamine represents a fascinating subject of study with significant implications for drug discovery and development. Its unique structural features and potential biological activities make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to remain at the forefront of pharmaceutical innovation.

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Amadis Chemical Company Limited
(CAS:84434-83-3)(4-chlorophenyl)methyl2-(diethylamino)ethylamine
A1054463
Purity:99%
Quantity:1g
Price ($):536.0
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